t-Butoxycarbonylleucylproline
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Overview
Description
t-Butoxycarbonylleucylproline is a compound that belongs to the class of organic compounds known as amino acid derivatives. It is commonly used in peptide synthesis as a protecting group for the amino group of leucine, which is an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is used to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butoxycarbonylleucylproline typically involves the protection of the amino group of leucine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium or in an organic solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
t-Butoxycarbonylleucylproline undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used for the removal of the Boc group.
Substitution: Reagents like trimethylsilyl iodide and methanol can be used for the substitution reactions.
Major Products Formed
The major products formed from these reactions include the free amino acid leucine and its derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
t-Butoxycarbonylleucylproline has a wide range of applications in scientific research, including:
Peptide Synthesis: It is extensively used in the synthesis of peptides and proteins, where it serves as a protecting group for the amino group of leucine.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It is employed in studies involving protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: The compound is used in the production of various industrial enzymes and biocatalysts.
Mechanism of Action
The mechanism of action of t-Butoxycarbonylleucylproline primarily involves the protection and deprotection of the amino group of leucine. The Boc group protects the amino group from unwanted reactions during peptide synthesis. Upon completion of the synthesis, the Boc group is removed under acidic conditions to yield the free amino group, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
t-Butoxycarbonylphenylalanine: Similar to t-Butoxycarbonylleucylproline, this compound is used as a protecting group for the amino group of phenylalanine.
t-Butoxycarbonylglycine: This compound is used to protect the amino group of glycine during peptide synthesis.
Uniqueness
This compound is unique in its ability to protect the amino group of leucine specifically, which is crucial for the synthesis of peptides containing leucine residues. Its stability under various reaction conditions and ease of removal make it a preferred choice in peptide synthesis.
Properties
IUPAC Name |
1-[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O5/c1-10(2)9-11(17-15(22)23-16(3,4)5)13(19)18-8-6-7-12(18)14(20)21/h10-12H,6-9H2,1-5H3,(H,17,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCSBUBELIDSKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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